GARFT Inhibitory Potency: Lometrexol Ki Comparison with Second-Generation Inhibitor LY309887
In a direct comparative study, lometrexol demonstrated a Ki for GARFT inhibition of approximately 60 nM, whereas the second-generation inhibitor LY309887 exhibited a Ki of 6.5 nM, representing a 9-fold greater potency for LY309887 [1]. This quantitative difference establishes lometrexol as the appropriate baseline reference compound for GARFT-targeted research, providing a defined potency benchmark against which novel inhibitors can be rigorously evaluated.
| Evidence Dimension | GARFT inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = ~60 nM |
| Comparator Or Baseline | LY309887: Ki = 6.5 nM |
| Quantified Difference | 9-fold greater potency for LY309887 |
| Conditions | Human GARFT enzyme assay |
Why This Matters
Defines the potency benchmark for GARFT inhibition, enabling accurate calibration of novel inhibitors in assay development and SAR studies.
- [1] Mendelsohn LG, Shih C, Schultz RM, Worzalla JF. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: LY309887 and lometrexol. Invest New Drugs. 1996;14(3):287-294. View Source
